molecular formula C14H20N2O B13944667 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline CAS No. 52963-60-7

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline

Cat. No.: B13944667
CAS No.: 52963-60-7
M. Wt: 232.32 g/mol
InChI Key: MPVRMDGCKMOVFI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a dimethyl group at the 5-position and an alpha-ethoxybenzyl group at the 2-position of the imidazoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline typically involves the reaction of 2-imidazoline with alpha-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the alpha-ethoxybenzyl group, leading to the formation of different substituted imidazolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Reduced imidazoline compounds.

    Substitution: Substituted imidazolines with various functional groups.

Scientific Research Applications

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(alpha-ethoxybenzyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine
  • 2-(alpha-ethoxybenzyl)-5,5-dimethyl-1,4,5,6-tetrahydroimidazole

Uniqueness

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline is unique due to its specific substitution pattern on the imidazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

52963-60-7

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-[ethoxy(phenyl)methyl]-5,5-dimethyl-1,4-dihydroimidazole

InChI

InChI=1S/C14H20N2O/c1-4-17-12(11-8-6-5-7-9-11)13-15-10-14(2,3)16-13/h5-9,12H,4,10H2,1-3H3,(H,15,16)

InChI Key

MPVRMDGCKMOVFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=NCC(N2)(C)C

Origin of Product

United States

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